3-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-25-10-5-8-16(20(25)27)21(28)26-11-4-6-14(13-26)12-18-23-19(24-29-18)15-7-2-3-9-17(15)22/h2-3,5,7-10,14H,4,6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYAWRXGXDKRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional moieties:
- Oxadiazole Ring : Known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
- Piperidine Moiety : Often associated with neuroactive properties.
- Pyridinone Component : Contributes to the overall pharmacological profile of the compound.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:
- A study highlighted that oxadiazole derivatives showed strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.56 µg/mL to 16 µg/mL depending on the specific derivative tested .
Anticancer Activity
The anticancer potential of oxadiazole derivatives is noteworthy:
- Compounds with oxadiazole rings have been shown to inhibit cancer cell proliferation effectively. For example, certain derivatives demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival and proliferation, indicating a mechanism of action that involves disruption of critical cellular pathways .
Neuroactive Properties
The piperidine moiety in the compound suggests possible neuroactive effects:
- Compounds similar to this structure have been evaluated for their anticonvulsant activities. SAR (Structure–Activity Relationship) studies revealed that modifications in the piperidine structure could enhance activity against seizure models .
Case Studies
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Protein Interaction : Molecular dynamics simulations indicate strong hydrophobic interactions with target proteins, which may lead to altered protein function and subsequent biological effects.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole and piperidine structures exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have shown that modifications to the oxadiazole ring can enhance cytotoxicity against various cancer types, including breast and lung cancers .
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activities. Compounds similar to 3-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine may increase the compound's potency by enhancing its interaction with microbial targets .
Neurological Applications
Given the structural similarities to known neuroactive compounds, this compound may also possess anticonvulsant properties. Research into related piperidine derivatives has shown effectiveness in animal models of epilepsy, suggesting potential for further exploration in neurological disorders .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key strategies include:
- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazones or amidoximes.
- Piperidine Derivatization : The introduction of piperidine moieties can be accomplished via nucleophilic substitution reactions.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the piperidine derivative with the oxadiazole and pyridinone components.
Case Study 1: Anticancer Activity
In a recent study, derivatives of oxadiazoles were synthesized and tested against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating significant potential for development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds. The synthesized oxadiazole derivatives showed MIC values in the low µg/mL range against several bacterial strains, demonstrating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues in Pyridin-2(1H)-one Derivatives
describes 3-(3-chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (74) and 3-(3-acetylphenyl)-5-(phenylamino)pyridin-2(1H)-one (75). Key differences include:
- Substituent Effects : The target compound’s 2-fluorophenyl group provides electron-withdrawing effects, enhancing metabolic stability compared to the 3-chlorophenyl (74) or 3-acetylphenyl (75) groups, which may increase lipophilicity or steric bulk .
- Linker Diversity: The target compound uses a piperidine-carbonyl linker, whereas analogs in employ direct phenylamino substitutions. This distinction likely alters binding kinetics and solubility .
Oxadiazole-Containing Piperidine Derivatives
lists compounds such as 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid 4-fluoro-phenyl ester , which share the oxadiazole-piperidine framework but differ in:
- Substituent Position : The target’s 2-fluorophenyl group on the oxadiazole contrasts with 4-fluoro-phenyl ester substituents in . Fluorine position affects electronic properties and target selectivity .
- Functional Groups : The ester linkage in compounds may reduce hydrolytic stability compared to the target’s carbonyl group .
Quantitative Structural Similarity Analysis
- Tanimoto Coefficient: The target compound shares ~70–80% similarity with analogs in and when comparing binary fingerprints of core rings (pyridinone, oxadiazole, piperidine).
- Graph-Based Comparison: The conserved oxadiazole-piperidine-pyridinone scaffold (Figure 1) suggests shared pharmacophoric features. Variations in substituents (e.g., fluorine vs. chlorine) are critical for modulating bioactivity .
Table 1: Structural and Hypothetical Property Comparison
| Compound | Core Structure | Substituent (R) | Molecular Weight (g/mol) | logP* | Metabolic Stability* |
|---|---|---|---|---|---|
| Target Compound | Pyridinone-Oxadiazole-Piperidine | 2-Fluorophenyl | ~428.4 | 3.2 | High |
| 3-(3-Chlorophenyl)-... (74, Evid 4) | Pyridinone | 3-Chlorophenyl | ~354.8 | 3.8 | Moderate |
| 4-Fluoro-phenyl ester (Evid 7) | Oxadiazole-Piperidine | 4-Fluoro-phenyl ester | ~402.3 | 2.9 | Low (ester hydrolysis) |
*logP and stability data are estimated based on substituent effects.
Research Implications
- Bioactivity : The 2-fluorophenyl group in the target compound may improve CNS penetration compared to bulkier substituents (e.g., acetylphenyl in ) .
- Synthetic Feasibility : The piperidine-carbonyl linkage in the target compound requires multi-step synthesis, whereas ester-linked analogs () are simpler to prepare but less stable .
- Drug-Likeness : The target’s balanced logP (~3.2) aligns with Lipinski’s Rule of Five, suggesting oral bioavailability advantages over higher-logP analogs like compound 74 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a fluorophenyl-substituted carboxylic acid derivative.
- Step 2 : Piperidine functionalization via alkylation or reductive amination, as seen in similar fluorophenyl-piperidine systems .
- Step 3 : Carbamoylation of the piperidine nitrogen using 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride.
- Key Reference : Multi-step syntheses of pyrazolo-pyridine analogs highlight the use of Boc protection, Pd-catalyzed coupling, and acidic deprotection .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions, e.g., fluorophenyl protons (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% purity thresholds) and resolve isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the substitution pattern on the fluorophenyl ring influence bioactivity or binding affinity?
- Methodological Answer :
- Comparative SAR Studies : Substitute the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups. For example, analogs with 3,4-difluorophenyl groups showed enhanced kinase inhibition in related compounds .
- Computational Modeling : Docking studies using software like Schrödinger Suite can predict interactions with target proteins, focusing on fluorine’s electronegativity and steric effects .
Q. What methodological approaches resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions, especially near the oxadiazole and piperidine moieties .
- X-ray Crystallography : Definitive structural confirmation, though challenging due to crystallization hurdles. Alternative: Use of related pyridinone analogs for comparative analysis .
- Isotopic Labeling : F NMR tracks fluorophenyl group orientation under varying pH conditions .
Q. How do modifications to the piperidine moiety affect target binding or pharmacokinetics?
- Methodological Answer :
- Piperidine Substitution : Replace the piperidine with morpholine or azetidine to study ring size effects. For example, morpholine analogs in EP 4 374 877 A2 showed reduced metabolic stability but improved solubility .
- Carbamoyl Linker Optimization : Introduce steric hindrance (e.g., tert-butyl groups) or polarity (e.g., hydroxylation) to modulate membrane permeability .
Q. What strategies improve reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)/XPhos for Buchwald-Hartwig couplings (yields >80% vs. 29% without optimized conditions) .
- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., oxadiazole formation from 16 hours to 2 hours) .
- Workflow Automation : Continuous flow systems minimize intermediate degradation in air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
